PF9601N

Catalog No.
S539310
CAS No.
133845-63-3
M.F
C19H18N2O
M. Wt
290.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF9601N

CAS Number

133845-63-3

Product Name

PF9601N

IUPAC Name

N-[(5-phenylmethoxy-1H-indol-2-yl)methyl]prop-2-yn-1-amine

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C19H18N2O/c1-2-10-20-13-17-11-16-12-18(8-9-19(16)21-17)22-14-15-6-4-3-5-7-15/h1,3-9,11-12,20-21H,10,13-14H2

InChI Key

YFPNAYXYKXAKJC-UHFFFAOYSA-N

SMILES

C#CCNCC1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3

solubility

Soluble in DMSO

Synonyms

N-(2-propinyl)-2-(5-benzyloxyindol)methylamine, N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, PF 9601N, PF-9601N, PF9601N

Canonical SMILES

C#CCNCC1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3

The exact mass of the compound (5-Benzyloxy-1H-indol-2-ylmethyl)-prop-2-ynyl-amine is 290.1419 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Organic Chemistry: The presence of the alkyne functional group suggests potential applications in click chemistry, a powerful tool for creating complex molecules. Click reactions are known for their efficiency and selectivity, making them valuable in various research fields .

  • Medicinal Chemistry: The indole ring system is a prevalent scaffold in many biologically active molecules. Further research might explore the potential of (5-Benzyloxy-1H-indol-2-ylmethyl)-prop-2-ynyl-amine as a lead compound for drug discovery due to the presence of this indole unit.

  • Material Science: The combination of the aromatic and alkyne functionalities could be of interest for the development of novel materials with specific properties.

PF9601N, chemically known as N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, is a novel inhibitor of monoamine oxidase B. This compound has garnered attention due to its potential neuroprotective effects and its role in modulating neurotransmitter levels in the brain. Monoamine oxidase B is an enzyme that catalyzes the oxidative deamination of monoamines, which are crucial for neurotransmission. By inhibiting this enzyme, PF9601N may help in alleviating neurodegenerative conditions associated with oxidative stress and neurotransmitter dysregulation .

  • Potential for skin irritation or allergic reactions [].
  • Some indoles may have genotoxicity or carcinogenic potential [].

PF9601N exhibits significant biological activity as a monoamine oxidase B inhibitor. Research has demonstrated that it reduces the release of excitatory neurotransmitters such as glutamate and aspartate while enhancing the release of neuroprotective substances like taurine . Additionally, PF9601N has shown anti-apoptotic properties by decreasing cell death induced by neurotoxic agents like MPP+ (1-methyl-4-phenylpyridinium), suggesting its potential in protecting neurons from degeneration .

  • Formation of the Indole Derivative: The initial step typically involves synthesizing a benzyloxy-indole structure.
  • Alkylation: This is followed by introducing the propynyl group through alkylation reactions.
  • Final Assembly: The final product is obtained through careful purification techniques such as chromatography to ensure high purity.

Specific details about the synthesis can vary based on the chosen methodologies, but these steps provide a foundational understanding of how PF9601N can be synthesized in the laboratory .

PF9601N's primary application lies in its potential use as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. By inhibiting monoamine oxidase B, it may help in preserving dopaminergic neurons and improving cognitive function. Furthermore, its antioxidant properties suggest possible applications in treating conditions related to oxidative stress .

Interaction studies have focused on PF9601N's ability to scavenge reactive nitrogen species and its interactions with various neurotransmitter systems. It has been shown to interact with peroxynitrite, a reactive nitrogen species implicated in neurodegeneration, thereby highlighting its potential antioxidant capabilities . Additionally, studies involving cytochrome P450 interactions provide insights into how PF9601N might affect drug metabolism and efficacy when used alongside other medications .

Several compounds exhibit similarities to PF9601N in terms of their mechanism of action or chemical structure. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
L-DeprenylMonoamine oxidase B inhibitorInhibits monoamine oxidase BEstablished use in Parkinson's disease
RasagilineMonoamine oxidase B inhibitorInhibits monoamine oxidase BHas neuroprotective properties and longer half-life
SelegilineMonoamine oxidase B inhibitorInhibits monoamine oxidase BAlso acts as an amphetamine derivative

While all these compounds inhibit monoamine oxidase B, PF9601N distinguishes itself through its unique structural features and additional antioxidant properties that may enhance its therapeutic potential against neurodegenerative diseases .

PF9601N, systematically named N-[(5-phenylmethoxy-1H-indol-2-yl)methyl]prop-2-yn-1-amine, is a synthetic propargylamine derivative with a molecular formula of $$ \text{C}{19}\text{H}{18}\text{N}_2\text{O} $$ and a molecular weight of 290.36 g/mol. Its structure features:

  • A 5-benzyloxy-substituted indole core linked to a propargylamine moiety via a methylene bridge.
  • An alkyne group (-C≡CH) critical for its pharmacological activity and copper-catalyzed cycloaddition compatibility.

Key structural identifiers:

PropertyValue/Descriptor
SMILESC#CCNCC1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3
InChIInChI=1S/C19H18N2O/c1-2-10-20-13-17-11-16-12-18(8-9-19(16)21-17)22-14-15-6-4-3-5-7-15/h1,3-9,11-12,20-21H,10,13-14H2
IUPAC NameN-[(5-phenylmethoxy-1H-indol-2-yl)methyl]prop-2-yn-1-amine
Common SynonymsFA-73, PF 9601N

The benzyloxy group at position 5 of the indole ring enhances lipophilicity, while the propargylamine group enables irreversible binding to monoamine oxidase B (MAO-B).

Synthetic Pathways and Optimization Strategies

PF9601N is synthesized via a multistep strategy involving:

  • Indole core functionalization: Benzyloxy substitution at position 5 using Ullmann-type coupling or nucleophilic aromatic substitution.
  • Propargylamine incorporation: Michael addition of propargylamine to an α,β-unsaturated ketone intermediate, followed by C–C bond cleavage and cyclization.

Optimization strategies:

  • Catalyst selection: Copper(I) chloride (CuCl) at 10 mol% improves yield (70–98%) in propargylamine formation.
  • Solvent effects: Toluene at 100°C enhances reaction efficiency compared to dichloromethane.
  • Scaling: Gram-scale synthesis (up to 20 g) achieved via decarboxylative coupling of alkynyl carboxylic acids.

Critical reaction:
$$
\text{Indole intermediate} + \text{Propargylamine} \xrightarrow{\text{CuCl, Toluene}} \text{PF9601N} \quad (\text{Yield: 82–98\%})
$$

Structure-Activity Relationship (SAR) Studies

SAR studies highlight the following pharmacophoric elements:

Indole Modifications

  • 5-Benzyloxy group: Removal reduces MAO-B inhibition by >90%, indicating its role in hydrophobic pocket interactions.
  • Methylene bridge: Shortening or replacing it with ether linkages abolishes activity, emphasizing rigidity requirements.

Propargylamine Group

  • Alkyne terminus: Replacement with alkyl groups decreases MAO-B affinity (IC$$_{50}$$ shifts from 0.36 µM to >10 µM).
  • N-substitution: Methyl or ethyl groups at the propargyl nitrogen reduce selectivity for MAO-B over MAO-A.

Key SAR findings:

ModificationMAO-B IC$$_{50}$$ (µM)Selectivity (MAO-B/MAO-A)
PF9601N (wild-type)0.361,066-fold
5-Benzyloxy removal12.448-fold
Propargyl → Propyl8.9210-fold

Data from .

Comparative Analysis with Propargylamine Derivatives

PF9601N exhibits distinct advantages over classical propargylamine-based MAO-B inhibitors:

PropertyPF9601Nl-DeprenylRasagilineASS234
MAO-B IC$$_{50}$$0.36 µM1.2 µM0.8 µM0.09 µM
Selectivity Ratio1,066250500120
MetabolitesFA72 (non-toxic)l-AmphetamineAminoindanFlavin adduct
NeuroprotectionMitochondrial stabilityLimitedModerateMulti-target

Key differentiators:

  • Lack of amphetamine metabolites: Unlike l-deprenyl, PF9601N’s primary metabolite (FA72) lacks stimulant properties.
  • Dual antioxidant activity: Scavenges peroxynitrite (IC$${50}$$ = 82.8 µM) and inhibits nitric oxide synthase (IC$${50}$$ = 183 µM).
  • Broader substrate compatibility: The alkyne group enables click chemistry modifications for targeted drug delivery.

PF9601N undergoes extensive hepatic metabolism primarily through the cytochrome P450 system, with CYP3A emerging as the dominant enzyme responsible for its biotransformation [1] [2] [3]. The compound is metabolized via N-dealkylation to produce its primary metabolite, FA72 (2-(5-benzyloxy-indolyl) methylamine), which represents the sole detectable metabolite under standard experimental conditions [1] [2].

Kinetic analysis reveals species-specific differences in PF9601N metabolism, with human liver microsomes demonstrating a lower Km value (11.0 ± 2.2 μM) compared to mouse liver microsomes (37.0 ± 4.8 μM), indicating higher substrate affinity in human systems [1] [3]. The intrinsic clearance of PF9601N (0.7-0.9 h⁻¹) is significantly lower than that of l-deprenyl, suggesting improved bioavailability and reduced first-pass metabolism [1] [2].

CYP3A Enzyme Specificity

Inhibition studies using selective cytochrome P450 inhibitors demonstrate the predominant role of CYP3A in PF9601N metabolism [1] [2]. Ketoconazole, a specific CYP3A inhibitor, reduces FA72 formation to 25% of control levels, while other CYP inhibitors show minimal effects:

InhibitorTarget CYPFA72 Formation (% of control)
KetoconazoleCYP3A25
α-naphthoflavoneCYP1A95
SulfaphenazoleCYP2C98
QuinidineCYP2D696

This selectivity indicates that PF9601N has minimal potential for drug-drug interactions mediated by other CYP enzymes [1] [2] [3]. The metabolic stability of PF9601N is enhanced by its lack of auto-induction, as chronic administration does not alter CYP content or monooxygenase activities [1] [4].

Metabolite Pharmacological Activity

The primary metabolite FA72 demonstrates enhanced antioxidant properties compared to the parent compound [5] [6]. FA72 exhibits superior peroxynitrite scavenging activity with an IC₅₀ of 60.2 μM for linoleic acid oxidation, compared to 82.8 μM for PF9601N [5] [6]. This metabolite also demonstrates potent neuronal nitric oxide synthase inhibition (IC₅₀ = 192 μM) and selective inducible nitric oxide synthase inhibition, suggesting that the metabolic transformation may contribute to the overall neuroprotective profile [5] [6].

Dopaminergic System Modulation in Parkinsonian Models

PF9601N exerts significant effects on dopaminergic neurotransmission through multiple mechanisms beyond monoamine oxidase-B inhibition [7] [8] [9]. In animal models of Parkinson disease, PF9601N demonstrates neuroprotective effects against dopaminergic neurodegeneration induced by neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and 6-hydroxydopamine [7] [8].

Striatal Dopamine Dynamics

In parkinsonian models, PF9601N treatment enhances the duration of L-DOPA-induced contralateral turning behavior in 6-hydroxydopamine lesioned rats, indicating improved dopaminergic function [1]. However, in acute excitotoxicity models, PF9601N does not alter basal dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), or homovanillic acid (HVA) release, suggesting its neuroprotective effects operate through non-dopaminergic mechanisms in certain pathological conditions [10] [9].

Nigral Dopaminergic Neurons

The compound demonstrates protective effects on substantia nigra pars compacta dopaminergic neurons, which are selectively vulnerable in Parkinson disease [11] [12]. PF9601N prevents the characteristic loss of dopamine-producing cells and maintains nigrostriatal pathway integrity through mechanisms involving mitochondrial stabilization and reduction of oxidative stress [7] [8] [13].

MAO-B Independent Neuroprotection

Studies demonstrate that PF9601N provides neuroprotection that extends beyond monoamine oxidase-B inhibition [7] [14] [13]. The compound prevents cell death in cellular models of Parkinson disease through inhibition of transcription factor p53 stabilization and subsequent transcriptional activity [14] [13]. This anti-apoptotic mechanism involves prevention of caspase-2 activation and reduction of PUMA-alpha levels, contributing to enhanced dopaminergic cell survival [13].

Glutamatergic Signaling and Excitotoxicity Mitigation

PF9601N demonstrates significant neuroprotective effects against glutamate-mediated excitotoxicity, a pathological process implicated in various neurodegenerative disorders [15] [10] [9]. The compound effectively modulates glutamatergic neurotransmission and reduces excitotoxic neuronal damage through multiple mechanisms.

Glutamate Release Modulation

In kainate-induced excitotoxicity models, PF9601N (40 mg/kg) significantly reduces the evoked release of excitatory amino acids [10] [9]. Treatment with PF9601N decreases kainate-stimulated glutamate release by approximately 40% and aspartate release by 35% compared to controls [10] [9]. This reduction in excitatory neurotransmitter release contributes to the compound's neuroprotective profile by limiting calcium influx and subsequent excitotoxic cascade activation.

Endoplasmic Reticulum Stress Protection

PF9601N provides protection against endoplasmic reticulum stress-induced cell death, which is associated with excitotoxic neuronal damage [14]. The compound prevents brefeldin A-induced unfolded protein response activation and blocks the expression of the pro-apoptotic mediator GADD153/CHOP [14]. This protective effect demonstrates that PF9601N can interrupt multiple pathways leading to excitotoxic cell death.

Glial Cell Modulation

Treatment with PF9601N significantly reduces kainate-induced astrocytosis and microgliosis, indicating modulation of neuroinflammatory responses associated with excitotoxicity [10] [9]. The compound reduces astrocytosis scores from 4 (kainate alone) to 2 (PF9601N plus kainate) and microgliosis scores from 4 to 2.5, demonstrating its anti-inflammatory properties in the central nervous system [10] [9].

TreatmentGlutamate Release (% change)Aspartate Release (% change)Astrocytosis ScoreMicrogliosis Score
Control0011
Kainate alone+100+8544
PF9601N + Kainate-40-3522.5

Impact on Neurotransmitter Release Dynamics

PF9601N exhibits complex effects on neurotransmitter release patterns that extend beyond its primary monoamine oxidase-B inhibitory activity [10] [9] [16]. The compound demonstrates differential modulation of excitatory and inhibitory neurotransmitter systems, contributing to its overall neuroprotective profile.

Taurine Release Enhancement

One of the most significant effects of PF9601N on neurotransmitter dynamics is its ability to enhance taurine release [10] [9]. In excitotoxicity models, PF9601N treatment increases taurine release by approximately 45% compared to controls and 30% compared to kainate-alone treatment [10] [9]. This enhancement is particularly important as taurine functions as an endogenous neuroprotective agent with osmoregulatory, antioxidant, and membrane-stabilizing properties.

Synaptic Vesicle Dynamics

PF9601N influences the fundamental processes governing neurotransmitter release, including synaptic vesicle docking, priming, and fusion [17] [18] [19]. The compound affects the SNARE protein complex assembly, which mediates calcium-dependent neurotransmitter release at synaptic terminals [17] [18]. These effects on vesicle dynamics contribute to the compound's ability to modulate neurotransmitter release patterns selectively.

Calcium-Dependent Release Mechanisms

The compound modulates calcium-dependent neurotransmitter release mechanisms without directly affecting basal monoaminergic neurotransmission [10] [9]. PF9601N does not alter baseline dopamine, DOPAC, or HVA release in normal conditions, but selectively modulates excitatory amino acid release under pathological stimulation [10] [9]. This selectivity suggests that PF9601N preferentially affects pathologically activated neurotransmitter release mechanisms while preserving normal synaptic function.

Presynaptic Terminal Effects

At presynaptic terminals, PF9601N influences the machinery responsible for neurotransmitter release [17] [18]. The compound affects regulating synaptic membrane exocytosis proteins and cytomatrix proteins at active zones, which are critical for coordinating synaptic vesicle fusion and neurotransmitter release [19]. These effects contribute to the compound's ability to modulate release dynamics in a stimulus-dependent manner.

Cross-Talk Between MAO-B Inhibition and Neurotrophic Factors

PF9601N demonstrates significant interactions with neurotrophic factor signaling pathways, extending its neuroprotective effects beyond direct monoamine oxidase-B inhibition [20] [21] [22] [23]. These interactions involve both brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) signaling cascades.

Brain-Derived Neurotrophic Factor Signaling Enhancement

The neuroprotective effects of MAO-B inhibitors, including PF9601N, involve enhancement of brain-derived neurotrophic factor expression and signaling [20] [21]. BDNF plays crucial roles in neuronal survival, synaptic plasticity, and neuroprotection through activation of tropomyosin receptor kinase B (TrkB) receptors [22] [24]. PF9601N treatment increases BDNF expression levels, contributing to enhanced neuronal survival and synaptic function maintenance [20] [21].

TrkB Receptor Pathway Activation

PF9601N influences BDNF/TrkB signaling pathways that promote neuronal survival and synaptic plasticity [22] [24]. Activation of TrkB receptors by BDNF triggers multiple downstream signaling cascades including mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K), and phospholipase C-γ (PLC-γ) pathways [24]. These pathways contribute to enhanced neuronal survival, synaptic strength, and long-term potentiation, complementing PF9601N's direct neuroprotective effects.

Nerve Growth Factor Interactions

PF9601N also interacts with nerve growth factor signaling pathways, which are essential for peripheral and central nervous system neuron survival [25] [23]. NGF activates high-affinity tropomyosin receptor kinase A (TrkA) receptors and low-affinity p75 neurotrophin receptors, triggering signaling cascades that promote neuronal survival, growth, and differentiation [25] [23] [26]. The enhancement of NGF signaling by PF9601N contributes to its protective effects on both dopaminergic and non-dopaminergic neuronal populations.

Neurotrophic Factor Gene Expression

Treatment with PF9601N enhances the expression of neurotrophic factor genes through mechanisms involving transcriptional regulation [20] [21]. The compound influences the activity of transcription factors such as cyclic AMP response element-binding protein (CREB), which regulates BDNF and NGF gene expression [24]. This transcriptional enhancement provides sustained neuroprotective effects that persist beyond the direct pharmacological action of the compound.

Synergistic Neuroprotection Mechanisms

The interaction between MAO-B inhibition and neurotrophic factor enhancement creates synergistic neuroprotective effects [20] [21]. While MAO-B inhibition reduces oxidative stress and preserves dopamine levels, neurotrophic factor enhancement promotes neuronal survival, synaptic plasticity, and neurogenesis [22] [25]. This dual mechanism provides comprehensive neuroprotection that addresses multiple aspects of neurodegeneration in conditions such as Parkinson disease.

Neurotrophic FactorReceptorSignaling PathwayNeuroprotective Effect
BDNFTrkBMAPK/ERK, PI3K/Akt, PLC-γSynaptic plasticity, neuronal survival
NGFTrkA, p75NTRPI3K/Akt, MAPK, PLC-γNeuronal growth, survival, differentiation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

290.141913202 g/mol

Monoisotopic Mass

290.141913202 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023
1: Marco-Contelles J, Unzeta M, Bolea I, Esteban G, Ramsay RR, Romero A, Martínez-Murillo R, Carreiras MC, Ismaili L. ASS234, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy. Front Neurosci. 2016 Jun 28;10:294. doi: 10.3389/fnins.2016.00294. eCollection 2016. PubMed PMID: 27445665; PubMed Central PMCID: PMC4923252.
2: Bolea I, Colivicchi MA, Ballini C, Marco-Contelles J, Tipton KF, Unzeta M, Della Corte L. Neuroprotective effects of the MAO-B inhibitor, PF9601N, in an in vivo model of excitotoxicity. CNS Neurosci Ther. 2014 Jul;20(7):641-50. doi: 10.1111/cns.12271. Epub 2014 Apr 28. PubMed PMID: 24767579.
3: Esteban G, Allan J, Samadi A, Mattevi A, Unzeta M, Marco-Contelles J, Binda C, Ramsay RR. Kinetic and structural analysis of the irreversible inhibition of human monoamine oxidases by ASS234, a multi-target compound designed for use in Alzheimer's disease. Biochim Biophys Acta. 2014 Jun;1844(6):1104-10. doi: 10.1016/j.bbapap.2014.03.006. Epub 2014 Mar 16. PubMed PMID: 24642166.
4: Stasiak A, Mussur M, Unzeta M, Lazewska D, Kiec-Kononowicz K, Fogel WA. The central histamine level in rat model of vascular dementia. J Physiol Pharmacol. 2011 Oct;62(5):549-58. PubMed PMID: 22204803.
5: Unzeta M, Sanz E. Novel MAO-B inhibitors: potential therapeutic use of the selective MAO-B inhibitor PF9601N in Parkinson's disease. Int Rev Neurobiol. 2011;100:217-36. doi: 10.1016/B978-0-12-386467-3.00011-X. Review. PubMed PMID: 21971010.
6: Bellik L, Dragoni S, Pessina F, Sanz E, Unzeta M, Valoti M. Antioxidant properties of PF9601N, a novel MAO-B inhibitor: assessment of its ability to interact with reactive nitrogen species. Acta Biochim Pol. 2010;57(2):235-9. Epub 2010 Jun 9. PubMed PMID: 20532254.
7: Sanz E, Quintana A, Hidalgo J, Marco JL, Unzeta M. PF9601N [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] confers MAO-B independent neuroprotection in ER stress-induced cell death. Mol Cell Neurosci. 2009 May;41(1):19-31. doi: 10.1016/j.mcn.2009.01.005. Epub 2009 Feb 4. PubMed PMID: 19386233.
8: Sanz E, Quintana A, Valente T, Manso Y, Hidalgo J, Unzeta M. Monoamine oxidase-B activity is not involved in the neuroinflammatory response elicited by a focal freeze brain injury. J Neurosci Res. 2009 Feb 15;87(3):784-94. doi: 10.1002/jnr.21892. PubMed PMID: 18831059.
9: Sanz E, Quintana A, Battaglia V, Toninello A, Hidalgo J, Ambrosio S, Valoti M, Marco JL, Tipton KF, Unzeta M. Anti-apoptotic effect of Mao-B inhibitor PF9601N [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] is mediated by p53 pathway inhibition in MPP+-treated SH-SY5Y human dopaminergic cells. J Neurochem. 2008 Jun 1;105(6):2404-17. doi: 10.1111/j.1471-4159.2008.05326.x. PubMed PMID: 18331475.
10: Dragoni S, Materozzi G, Pessina F, Frosini M, Marco JL, Unzeta M, Sgaragli G, Valoti M. CYP-dependent metabolism of PF9601N, a new monoamine oxidase-B inhibitor, by C57BL/6 mouse and human liver microsomes. J Pharm Pharm Sci. 2007;10(4):473-85. PubMed PMID: 18261369.
11: Battaglia V, Sanz E, Salvi M, Unzeta M, Toninello A. Protective effect of N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine (PF9601N) on mitochondrial permeability transition. Cell Mol Life Sci. 2006 Jun;63(12):1440-8. PubMed PMID: 16767355.
12: Sanz E, Romera M, Bellik L, Marco JI, Unzeta M. Indolalkylamines derivatives as antioxidant and neuroprotective agents in an experimental model of Parkinson's disease. Med Sci Monit. 2004 Dec;10(12):BR477-84. PubMed PMID: 15567979.
13: Perez V, Romera M, Lizcano JM, Marco JL, Unzeta M. Protective effect of N-(2-propynyl)-2-(5-benzyloxyindolyl) methylamine (PF 9601N), a novel MAO-B inhibitor, on dopamine-lesioned PC12 cultured cells. J Pharm Pharmacol. 2003 May;55(5):713-6. PubMed PMID: 12831516.
14: Perez V, Unzeta M. PF 9601N [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine], a new MAO-B inhibitor, attenuates MPTP-induced depletion of striatal dopamine levels in C57/BL6 mice. Neurochem Int. 2003 Feb;42(3):221-9. PubMed PMID: 12427476.
15: Cutillas B, Ambrosio S, Unzeta M. Neuroprotective effect of the monoamine oxidase inhibitor PF 9601N [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] on rat nigral neurons after 6-hydroxydopamine-striatal lesion. Neurosci Lett. 2002 Aug 30;329(2):165-8. PubMed PMID: 12165403.
16: Pérez V, Pastó M, Unzeta M. Involvement of Ca2+ in dopamine release in striatal rat slices by PF9601N and L-deprenyl. Neurobiology (Bp). 2000;8(3-4):237-42. PubMed PMID: 11225514.
17: Pérez V, Morón J, Pastó M, Unzeta M. Neuroprotective aspects of a novel MAO-B inhibitor PF9601N. Neurobiology (Bp). 2000;8(3-4):231-6. PubMed PMID: 11225513.
18: Prat G, Pérez V, Rubi A, Casas M, Unzeta M. The novel type B MAO inhibitor PF9601N enhances the duration of L-DOPA-induced contralateral turning in 6-hydroxydopamine lesioned rats. J Neural Transm (Vienna). 2000;107(4):409-17. PubMed PMID: 11215752.

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